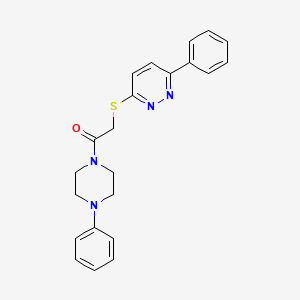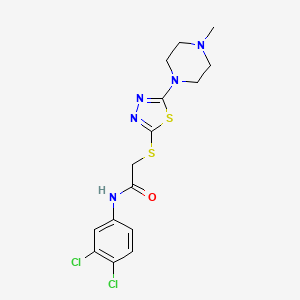
1-(4-fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorobenzyl compounds are a class of organic compounds that contain a benzyl group attached to a fluorine atom . They are often used as precursors in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
The synthesis of similar compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, has been reported . The structure of the compound was confirmed by X-ray crystallographic studies .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as IR, 1H NMR, and EI mass spectral analysis . X-ray crystallographic studies can also be used to confirm the structure .Chemical Reactions Analysis
The metabolic pathway of similar compounds, such as synthetic cannabinoids, has been studied . It was found that UDP-glucuronosyltransferases (UGTs) are the primary enzymes involved in their metabolism .Physical And Chemical Properties Analysis
Fluorobenzyl compounds typically have a broader chemical shift range in 19F NMR, which helps resolve individual fluorine-containing functional groups . The physical properties of similar compounds, such as melting point, boiling point, and density, can also be determined .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Researchers have developed methods to synthesize related compounds, emphasizing the importance of reaction conditions on yields. For example, Huang Jin-qing et al. (2009) focused on synthesizing 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a compound with structural similarities, highlighting optimized conditions for improved yields Huang Jin-qing, 2009.
Pharmacological Applications
The pharmacological properties of related imidazole derivatives have been explored, particularly in the context of their receptor agonist activities. For instance, Doi et al. (2017) evaluated the activities of carboxamide-type synthetic cannabinoids (including related structures) as CB1/CB2 receptor agonists, indicating the potential for therapeutic applications Doi et al., 2017.
Crystal Structure and Material Science
The detailed crystal structure of related compounds has been determined, providing insights into molecular configurations and interactions. Özbey et al. (2004) conducted crystal structure elucidation of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H- benzimidazole-5-carbonitrile, offering valuable data for material science applications Özbey et al., 2004.
Drug Discovery and Development
Compounds with the imidazole framework have been explored for their potential in drug development, such as inhibitors for specific receptors or enzymes. For example, studies on compounds structurally related to "1-(4-fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide" have looked into their roles as enzyme inhibitors, highlighting their significance in developing new therapeutic agents Pace et al., 2007.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-phenylimidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-14-8-6-13(7-9-14)12-21-11-10-19-16(21)17(22)20-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXZDCHIOKOYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN2CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2797783.png)
![Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, 4-methoxyphenyl ester, (1S,2S)-](/img/structure/B2797784.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide](/img/structure/B2797786.png)




![5-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2797792.png)

![N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2797794.png)
![(3,3-Difluorocyclobutyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797795.png)
